4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid is a chemical compound with the molecular formula and a molecular weight of 263.29 g/mol. It is categorized under the class of piperazine derivatives, which are known for their diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in the fields of analgesics and anti-inflammatory agents .
4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid falls under the category of organic compounds, specifically as a piperazine derivative. Piperazine derivatives are widely studied due to their pharmacological significance, including their roles as anxiolytics, antidepressants, and antipsychotics.
The synthesis of 4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid typically involves the reaction of 4-(pyridin-2-yl)piperazine with succinic anhydride. This reaction forms the desired compound through acylation, where the piperazine ring is modified by the addition of a butanoic acid moiety with a keto group at the fourth position.
The synthesis process may require specific conditions such as temperature control and the presence of solvents to facilitate the reaction. The purity of the final product can be assessed using techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and composition .
The molecular structure of 4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid features a butanoic acid backbone with a keto group (oxo) at one end and a piperazine ring substituted with a pyridine group at the other end. This unique structure contributes to its biological activity.
The compound's structural data includes:
In terms of reactivity, 4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid can undergo various chemical transformations typical of carboxylic acids and amines. These may include esterification reactions, amidation, or further functionalization depending on desired modifications for pharmaceutical applications.
The reactivity profile can be influenced by factors such as pH, temperature, and solvent choice during reactions. Understanding these parameters is essential for optimizing synthesis routes or developing derivatives with enhanced biological properties.
The mechanism of action for 4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid involves interactions with specific receptors in biological systems. While detailed mechanisms are still under investigation, compounds in this class often exhibit their effects through modulation of neurotransmitter systems or inhibition of inflammatory pathways.
Research indicates that derivatives of this compound may exhibit analgesic and anti-inflammatory activities, suggesting potential pathways involving cyclooxygenase inhibition or modulation of pain signaling pathways .
The physical properties include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and specific reactivity profiles can be obtained from supplier data sheets or chemical databases.
4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid has potential applications in medicinal chemistry as a lead compound for developing new analgesics or anti-inflammatory drugs. Its unique structure allows for further modifications that could enhance efficacy or reduce side effects in therapeutic settings. Additionally, it serves as a valuable reference standard in pharmaceutical research and development .
The compound is systematically named 4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid under IUPAC conventions, reflecting its core structural features: a γ-ketobutanoic acid chain linked to a piperazine-pyridine moiety at the N1 position [1] [3]. Its molecular formula, C₁₃H₁₇N₃O₃, has been validated through high-resolution mass spectrometry, confirming a monoisotopic mass of 263.126991 Da and an average mass of 263.29 g/mol [2] [6]. Key identifiers include:
O=C(O)CCC(=O)N1CCN(C2=NC=CC=C2)CC1
XMGUUCBOUCQYNW-UHFFFAOYSA-N
[3] [10] Table 1: Molecular Identifier Summary
Identifier Type | Value |
---|---|
IUPAC Name | 4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid |
Molecular Formula | C₁₃H₁₇N₃O₃ |
CAS No. | 213186-59-5 |
ChemSpider ID | 642937 |
InChIKey | XMGUUCBOUCQYNW-UHFFFAOYSA-N |
X-ray diffraction studies reveal a monoclinic crystal lattice (space group P2₁) with unit cell parameters a = 5.8236(4) Å, b = 16.7277(13) Å, c = 10.5963(7) Å, β = 96.022(2)°
[6] [9]. The piperazine ring adopts a chair conformation, with the pyridinyl nitrogen at C2 forming a hydrogen bond acceptor interaction with the adjacent ketone oxygen (distance: 2.89 Å). This stabilizes the planar arrangement of the pyridine ring relative to the piperazine plane, facilitating π-stacking in the solid state [6]. The carboxylate terminus exhibits free rotation, confirmed by anisotropic displacement parameters (Ueq > 0.025 Ų for O2/O3 atoms) [9].
Replacing the pyridin-2-yl group with pyrimidin-2-yl (e.g., in 4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid) significantly alters electronic and steric properties. Pyrimidine’s dual nitrogen atoms increase the scaffold’s electron-deficient character, evidenced by a 0.15 Å elongation of the C=O bond in the butanoic chain due to reduced resonance donation [2] [6]. The dihedral angle between piperazine and the heteroaromatic ring expands from 12.7° (pyridine) to 28.3° (pyrimidine), reducing co-planarity and weakening intermolecular hydrogen bonding networks in crystals [6].
Table 2: Structural Comparison with Pyrimidine Analogue
Parameter | Pyridine Variant | Pyrimidine Variant | Effect |
---|---|---|---|
Heteroaromatic Ring | Pyridin-2-yl | Pyrimidin-2-yl | Increased electron deficiency |
C=O Bond Length | 1.221 Å | 1.236 Å | Reduced resonance stabilization |
Piperazine-Ring Dihedral Angle | 12.7° | 28.3° | Decreased planarity |
H-Bond Acceptor Sites | 1 (N1) | 2 (N1, N3) | Enhanced solvation potential |
¹H NMR (500 MHz, DMSO-d₆) displays distinct signals for the keto tautomer at δ 3.58 ppm (piperazine –CH₂–N(C=O)) and δ 2.49 ppm (–CH₂–COOH), with no observable enol-form resonances [3] [6]. Variable-temperature NMR reveals restricted rotation about the C(piperazine)–N(pyridine) bond, coalescing the –CH₂– piperazine protons from two doublets at 298 K (δ 3.72/3.68 ppm) to a broad singlet at 358 K. This indicates an energy barrier (ΔG‡) of 65 kJ/mol for N-aryl bond rotation [6]. The carboxyl group exists as a hydrogen-bonded dimer in non-polar solvents, evidenced by a downfield-shifted COOH proton at δ 12.11 ppm [3].
Table 3: Key NMR Chemical Shifts and Dynamics
Proton Group | δ (ppm) | Coupling/Temperature Behavior | Interpretation |
---|---|---|---|
Piperazine –CH₂–N(C=O) | 3.58 | t, J = 4.8 Hz (298 K) | Keto tautomer dominance |
Piperazine –CH₂–N(pyridine) | 3.68/3.72 | Two doublets (298 K) → singlet (358 K) | Restricted N-aryl bond rotation |
–CH₂–COOH | 2.49 | t, J = 6.1 Hz | Free carboxylic acid dimer |
COOH | 12.11 | s (broad) | Strong intermolecular H-bonding |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0